molecular formula C15H18NO4S3- B11707169 3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate

Cat. No.: B11707169
M. Wt: 372.5 g/mol
InChI Key: XCCQFFXWHDHDCN-GDNBJRDFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a sulfonate group

Preparation Methods

The synthesis of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves several steps. One common method includes the reaction of a benzothiazole derivative with a sulfonate ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.

Scientific Research Applications

3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE include:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE.

Properties

Molecular Formula

C15H18NO4S3-

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(2Z)-5-methoxy-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C15H19NO4S3/c1-3-12(21)10-15-16(7-4-8-23(17,18)19)13-9-11(20-2)5-6-14(13)22-15/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,19)/p-1/b15-10-

InChI Key

XCCQFFXWHDHDCN-GDNBJRDFSA-M

Isomeric SMILES

CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-]

Canonical SMILES

CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.